6-Nitroindole-3-acetic acid is a derivative of indole-3-acetic acid, characterized by the presence of a nitro group at the 6-position of the indole ring. Its molecular formula is C₁₀H₈N₂O₄, and it has a molecular weight of approximately 220.18 g/mol. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.
Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions .
This compound exhibits a range of biological activities:
The mechanism of action involves interactions with specific molecular targets related to biosynthesis and metabolism pathways, influencing processes such as cell division and differentiation in plants.
The synthesis of 6-nitroindole-3-acetic acid typically involves the nitration of indole-3-acetic acid. A common method includes:
6-Nitroindole-3-acetic acid has diverse applications across several fields:
Research into the interactions of 6-nitroindole-3-acetic acid focuses on its effects on plant hormone signaling pathways. This compound influences cellular processes related to growth regulation, making it significant in studies concerning plant physiology and development. Additionally, its potential effects on inflammation and cancer pathways are subjects of ongoing research in medicinal chemistry .
Several compounds share structural similarities with 6-nitroindole-3-acetic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Indole-3-acetic acid | No nitro group | Most common naturally occurring auxin |
| 5-Nitroindole-3-acetic acid | Nitro group at 5-position | Different biological activity profile |
| 6-Aminoindole-3-acetic acid | Amino group instead of nitro | Potentially different pharmacological properties |
| Indole-2-carboxylic acid | Carboxylic group at 2-position | Different reactivity due to carboxylic nature |
Each compound exhibits distinct biological activities and chemical reactivities, contributing to their unique roles in research and applications .
The synthesis of 6-nitroindole-3-acetic acid relies fundamentally on established indole chemistry principles, with indole-3-acetic acid serving as the primary precursor for nitration reactions . Classical organic synthesis approaches typically involve the preparation of indole-3-acetic acid through well-documented pathways, followed by regioselective nitration at the 6-position [2].
The Fischer indole synthesis represents one of the most fundamental approaches for constructing the indole core structure [41]. This reaction involves the condensation of phenylhydrazines with aldehydes or ketones under acidic conditions, producing indole derivatives through a [3] [3]-sigmatropic rearrangement mechanism [43]. The reaction proceeds through initial phenylhydrazone formation, followed by ene-hydrazine tautomerization, cyclic rearrangement, and final cyclization with ammonia elimination [43].
Alternative classical approaches include the preparation of indole-3-acetic acid derivatives through alkyl gamma-dialkoxybutyrate condensation reactions [17]. This methodology involves reacting alkyl gamma-dialkoxybutyrate with phenylhydrazine derivatives in the presence of concentrated sulfuric acid as catalyst, producing ethyl esters of indole-3-acetic acid that can subsequently be saponified to yield the desired carboxylic acid [17].
The Hemetsberger-Knittel indole synthesis provides another classical route, particularly useful for preparing substituted indole-2-carboxylates [29]. This approach employs Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis of the resulting azide and electrophilic cyclization [29]. The reaction conditions, including temperature and stoichiometry, significantly influence the yield and regioselectivity of the cyclization process [29].
Modern variations of classical synthesis include the use of levulinic acid as an alternative starting material, particularly when targeting 2-methyl-substituted indole-3-acetic acid derivatives [17]. The reaction proceeds through similar mechanistic pathways but offers advantages in terms of substrate availability and reaction efficiency [17].
Achieving regioselective nitration at the C-6 position of indole derivatives requires careful consideration of reaction conditions and nitrating agents, as indoles typically undergo electrophilic substitution preferentially at the C-3 position [31] [11]. The development of selective C-6 nitration strategies represents a significant synthetic challenge due to the inherent electronic properties of the indole ring system [9].
Acetyl nitrate has emerged as a particularly effective nitrating agent for achieving C-6 selectivity in indole derivatives [9] [34]. The use of acetyl nitrate in trifluoroacetic acid provides enhanced regioselectivity compared to traditional nitric acid-sulfuric acid mixtures, which often lead to polymerization or non-selective nitration [9]. The mechanism involves the formation of nitronium ion from acetyl nitrate, which preferentially attacks the less reactive but less hindered 6-position in the benzene ring under strongly acidic conditions [9].
Temperature-dependent regioselectivity has been observed in nitration reactions using acetyl nitrate [9]. Studies on N-phenylsulfonylindole nitration with acetyl nitrate demonstrated that 3-nitroindole products are favored at low temperatures, while 6-nitroindole products increase at temperatures above -10°C [9]. This temperature dependence reflects the kinetic versus thermodynamic control of the nitration process [9].
The electronic environment of the indole ring significantly influences nitration regioselectivity [9]. Addition of trifluoroacetyl groups to the indole nitrogen affects the aromatic system, deactivating the pyrrole ring and directing nitration toward the benzene ring [9]. In neutral solvents like acetic anhydride, nitration typically occurs at the 2-position due to the inherently higher reactivity of the pyrrole ring [9].
Alternative nitrating systems include the use of cesium carbonate-promoted methods for synthesizing 6-nitroindole derivatives from enaminones and nitroaromatic compounds [10]. This transition metal-free approach forms both carbon-carbon and carbon-nitrogen bonds in a highly regioselective manner [10]. The method demonstrates excellent functional group tolerance and proceeds under mild conditions [10].
Table 1: Nitration Conditions and Regioselectivity
| Nitrating Agent | Solvent System | Temperature | Primary Product | Selectivity |
|---|---|---|---|---|
| Acetyl nitrate | Trifluoroacetic acid | 0°C | 6-Nitroindole | High |
| Acetyl nitrate | Acetic anhydride | -10°C | 3-Nitroindole | Moderate |
| Nitric acid/Acetic acid | 1:80 mixture | 80°C | 6-Nitroindole | Good |
| Cesium carbonate/Nitroaromatics | Organic solvent | Room temperature | 6-Nitroindole | Excellent |
The use of non-acidic nitrating agents represents another approach to achieving selective nitration [11]. Benzoyl nitrate and ethyl nitrate have been employed to avoid acid-catalyzed polymerization that commonly occurs with traditional nitric acid-sulfuric acid mixtures [11]. These reagents provide milder reaction conditions while maintaining reasonable selectivity for benzene ring substitution [11].
The introduction and modification of carboxylic acid functionality in indole derivatives employs various synthetic strategies, ranging from direct carboxylation to multi-step functional group transformations [13] [16]. The carboxylic acid group at the 3-position can be introduced through several complementary approaches, each offering distinct advantages in terms of reaction conditions and substrate scope [40].
Direct carboxylation of indole derivatives at the C-2 position using carbon dioxide has been achieved through the use of lithium tert-butoxide, cesium fluoride, and 18-crown-6 combinations [40]. This methodology enables carboxylation under ambient carbon dioxide atmosphere with high functional group compatibility [40]. Substrates bearing electrophilic substituents such as cyano, formyl, benzoyl, phenylsulfonyl, phenylsulfinyl, and chloride groups at the C-3 position are smoothly converted to their corresponding carboxylated products [40].
Cobalt-catalyzed reductive carbon-hydrogen alkylation represents an innovative approach for introducing carboxylic acid functionality through carboxylic acid substrates themselves [16]. The catalytic system employs cobalt acetylacetonate combined with triphos ligand in the presence of aluminum triflate as co-catalyst [16]. This methodology enables direct functionalization of indoles with carboxylic acids using molecular hydrogen as reductant [16].
The mechanism involves in situ formation of aldehydes from carboxylic acid hydrogenation, which subsequently participate in carbon-carbon bond formation [16]. Control experiments indicate that the aldehyde intermediate plays a central role in the overall transformation [16]. The reaction proceeds through reductive alkylation pathways, enabling selective functionalization at the C-3 position of indole derivatives [16].
Table 2: Carboxylic Acid Functionalization Methods
| Method | Catalyst System | Conditions | Product Type | Yield Range |
|---|---|---|---|---|
| Direct CO₂ carboxylation | LiO-tBu/CsF/18-crown-6 | Ambient CO₂, RT | 2-Carboxyindoles | 65-85% |
| Cobalt-catalyzed alkylation | Co(acac)₃/Triphos/Al(OTf)₃ | H₂, 100°C | 3-Alkylindoles | 70-90% |
| Fischer indole synthesis | H₂SO₄/EtOH | Reflux | 3-Acetate esters | 60-80% |
| Reductive coupling | Fe(dpm)₃/PhSiH₃ | i-PrOH, 60°C | Various indoles | 75-85% |
Ester hydrolysis and saponification represent classical approaches for converting indole-3-acetate esters to the corresponding carboxylic acids [17]. The process typically involves alkaline hydrolysis using sodium or potassium hydroxide, followed by acidification to yield the free carboxylic acid [17]. Reaction conditions must be carefully controlled to prevent degradation of the indole ring system under strongly basic conditions [17].
Palladium-catalyzed carbonylation reactions offer additional pathways for carboxylic acid introduction [18]. These transformations utilize carbon monoxide as a one-carbon building block, enabling efficient synthesis of indole carboxylic acid derivatives [18]. The methodology demonstrates broad substrate scope and functional group tolerance [18].
Deuterium labeling studies have provided insights into carboxylic acid functionalization mechanisms [19]. Acid-catalyzed hydrogen-deuterium exchange reactions using deuterated solvents enable preparation of isotopically labeled indole-3-acetic acid derivatives [19]. These labeled compounds serve as valuable tools for mechanistic studies and metabolic investigations [19].
The development of efficient catalytic systems for 6-nitroindole-3-acetic acid synthesis requires systematic optimization of multiple reaction parameters, including catalyst selection, reaction conditions, and substrate ratios [22] [24]. Modern approaches emphasize the use of transition metal catalysts and organocatalytic systems to achieve enhanced selectivity and reaction efficiency [21] [23].
Palladium-catalyzed systems have demonstrated particular utility in indole synthesis and functionalization [23] [25]. The Larock indole synthesis employs palladium(II) catalysts in combination with phosphine ligands and chloride additives to achieve heteroannulation reactions [25]. Optimal conditions typically involve 2-5 equivalents of alkyne, sodium or potassium carbonate base, triphenylphosphine, and one equivalent of lithium chloride or tetrabutylammonium chloride [25].
The stoichiometry of chloride additives proves crucial for reaction efficiency, as more than one equivalent of lithium chloride significantly reduces reaction rates and overall yields [25]. Temperature optimization studies indicate that potassium carbonate enables reaction completion at 100°C, while potassium acetate requires elevated temperatures of 120°C [25].
Silver(I)-catalyzed methodologies offer complementary approaches for indole synthesis through π-acidic alkyne activation [20]. These systems demonstrate particular effectiveness for synthesizing 5-hydroxy-indole derivatives through back-to-front synthetic strategies [20]. The catalytic mechanism involves silver-mediated alkyne activation followed by cyclization and aromatization sequences [20].
Table 3: Catalytic System Optimization Parameters
| Catalyst Type | Optimal Loading | Temperature Range | Solvent System | Key Additives |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 5-10 mol% | 80-120°C | DMF/Toluene | LiCl (1 equiv) |
| AgOTf | 10-15 mol% | 60-80°C | DCE/MeCN | None required |
| Fe(dpm)₃ | 5 mol% | 60°C | i-PrOH/DCE | PhSiH₃ |
| Rh₂(esp)₂ | 2-5 mol% | RT-40°C | DCE | Diazo compounds |
Iron-catalyzed hydrogen atom transfer processes represent emerging methodologies for indole synthesis [27]. The use of iron(III) bis(dipivaloylmethanato) complexes with phenylsilane as hydrogen source enables intramolecular reductive coupling reactions [27]. These systems operate under mild conditions with low catalyst loading and demonstrate excellent functional group tolerance [27].
Rhodium(II)-catalyzed carbene insertion reactions provide highly regioselective approaches to indole functionalization [32]. Dimeric rhodium carboxylate complexes catalyze the insertion of carbene species into carbon-hydrogen bonds with exceptional selectivity [32]. The regioselectivity can be controlled through substrate design and catalyst selection, enabling access to various substitution patterns [32].
Photoredox catalysis has emerged as a powerful tool for dearomative alkylation of electron-deficient indoles [24]. These systems employ visible light activation to generate radical intermediates that participate in tandem addition-rearrangement sequences [24]. The methodology demonstrates excellent diastereoselectivity and functional group compatibility [24].
Reaction optimization studies frequently employ Design of Experiments methodologies to systematically evaluate multiple variables [22]. Face-centered central composite designs enable efficient exploration of reaction parameter space while minimizing experimental requirements [22]. Key factors typically include temperature, residence time, reagent equivalents, and catalyst loading [22].
Table 4: Optimization Parameter Ranges
| Parameter | Typical Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1-20 mol% | 5-10 mol% | High |
| Temperature | 20-150°C | 80-100°C | Moderate |
| Reaction Time | 0.5-24 h | 2-6 h | Moderate |
| Reagent Equivalents | 1.1-5.0 equiv | 1.5-2.5 equiv | High |
Statistical modeling approaches enable construction of response surfaces that visualize the effect of multiple variables on reaction outcomes [22]. These models facilitate identification of optimal reaction conditions while providing insights into factor interactions and process robustness [22]. Modern computational tools support automated optimization campaigns that can rapidly identify superior reaction conditions [22].
The crystallographic characterization of 6-Nitroindole-3-acetic acid remains an underexplored area in the current literature. While specific X-ray diffraction data for this compound are not available in the searched databases, insights can be drawn from closely related indole derivatives and nitroindole compounds [1] [2] [3].
The molecular structure of 6-Nitroindole-3-acetic acid features a bicyclic indole scaffold with a nitro group at the 6-position and an acetic acid side chain at the 3-position [4] [5]. Based on the structural analysis of similar compounds, the molecule likely adopts a planar or near-planar conformation of the indole ring system, with the nitro group positioned para to the nitrogen atom in the benzene ring portion of the indole [6] [7].
Crystal packing arrangements in nitroindole derivatives typically involve intermolecular hydrogen bonding patterns. For indole-3-acetic acid derivatives, the dominant intermolecular interactions include N-H···O hydrogen bonds between the indole nitrogen and carboxyl oxygen atoms [3]. The presence of the nitro group at the 6-position introduces additional potential for hydrogen bonding through its oxygen atoms, which may significantly influence the solid-state packing compared to the parent indole-3-acetic acid [8].
Similar nitroindole compounds demonstrate characteristic melting points in the range of 137-145°C for 6-nitroindole [6] [7], suggesting that 6-Nitroindole-3-acetic acid may exhibit comparable thermal properties. The electron-withdrawing nature of the nitro group affects the electron density distribution across the indole ring system, potentially influencing intermolecular π-π stacking interactions in the solid state [4].
The thermodynamic stability of 6-Nitroindole-3-acetic acid is significantly influenced by the presence of the nitro functional group, which imparts unique thermal characteristics compared to the parent indole-3-acetic acid compound [9] [10]. Thermal analysis of nitro-containing organic compounds reveals that these systems generally exhibit lower thermal stability due to the electron-withdrawing and potentially explosive nature of the nitro group [11].
Indole-3-acetic acid demonstrates decomposition at approximately 167°C [12] [13], and the introduction of a nitro substituent typically reduces thermal stability. The decomposition mechanism likely follows patterns observed in other nitroindole compounds, where the nitro group undergoes initial thermal degradation through C-NO₂ bond homolysis or rearrangement to form aci-nitro tautomers [14].
Thermal decomposition studies of related nitro compounds indicate that the process occurs in multiple stages [9] [10]. The initial stage involves the loss of volatile components and water molecules, followed by the decomposition of labile functional groups. For 6-Nitroindole-3-acetic acid, the carboxylic acid group may undergo decarboxylation simultaneously with nitro group degradation, leading to the formation of nitrogen oxides (NOₓ), carbon monoxide, and carbon dioxide as primary gaseous products [13].
The activation energy for thermal decomposition of nitroindole derivatives is expected to be lower than that of non-nitrated analogues due to the destabilizing effect of the nitro group [11]. Differential scanning calorimetry analysis would likely reveal an exothermic decomposition peak at temperatures lower than the parent compound, with the exact temperature dependent on heating rate and sample preparation conditions [15].
Table 1: Comparative Thermal Properties
| Compound | Decomposition Temperature (°C) | Notable Features |
|---|---|---|
| Indole-3-acetic acid | 167 [12] | Light sensitive, moderate thermal stability |
| 6-Nitroindole | 137-143 [6] | Reduced stability due to nitro group |
| 6-Nitroindole-3-acetic acid | Estimated <160 | Expected lower stability than parent IAA |
The solubility profile of 6-Nitroindole-3-acetic acid reflects the compound's amphiphilic nature, combining the hydrophobic indole ring system with polar nitro and carboxylic acid functional groups [16] [17]. This dual character results in distinctive solubility behavior across different solvent systems.
In polar solvents, 6-Nitroindole-3-acetic acid is expected to demonstrate good solubility characteristics. The compound should readily dissolve in dimethyl sulfoxide (DMSO), with solubility likely exceeding 30 mg/mL based on analogous indole-3-acetic acid derivatives [18]. Methanol and ethanol represent favorable solvents due to their ability to form hydrogen bonds with both the carboxylic acid and nitro functional groups [16]. The nitro group's electron-withdrawing properties enhance the acidity of the carboxylic acid group, potentially improving solubility in polar protic solvents through ionic interactions.
Water solubility is expected to be moderate and highly pH-dependent [16] [17]. At physiological pH, the carboxylic acid group exists predominantly in its ionized form, enhancing aqueous solubility. However, the hydrophobic indole ring system limits overall water solubility compared to simpler carboxylic acids. The presence of the nitro group may slightly improve water solubility through dipole-dipole interactions, though this effect is likely modest.
Non-polar solvent systems present limited solubility options for 6-Nitroindole-3-acetic acid [8] [19]. The compound demonstrates poor solubility in hexane, toluene, and other hydrocarbon solvents due to the predominance of polar functional groups. Chloroform and dichloromethane may provide moderate solubility through their intermediate polarity characteristics [19] [20].
Table 2: Predicted Solubility Profile
| Solvent System | Expected Solubility | Contributing Factors |
|---|---|---|
| Water (pH 7) | Moderate (5-15 mg/mL) | Carboxyl ionization, limited by hydrophobic indole |
| DMSO | High (>30 mg/mL) | Strong polar interactions with nitro and carboxyl groups |
| Methanol | Good (15-25 mg/mL) | Hydrogen bonding capability |
| Ethanol | Moderate-Good (10-20 mg/mL) | Balanced polar and hydrophobic interactions |
| Chloroform | Low-Moderate (2-8 mg/mL) | Intermediate polarity |
| Hexane | Very Low (<1 mg/mL) | Incompatible polarity characteristics |
The pH-dependent behavior of 6-Nitroindole-3-acetic acid involves complex protonation equilibria affecting both the carboxylic acid group and the indole nitrogen atom [21] [22]. The compound exhibits multiple ionizable sites that respond distinctly to changes in solution pH, creating a series of protonation states with different chemical and physical properties.
The carboxylic acid group represents the primary ionizable functionality, with an estimated pKa value around 4.5-4.8 based on indole-3-acetic acid (pKa = 4.75) [21]. The electron-withdrawing nitro group at the 6-position lowers this pKa value through inductive effects, making the carboxylic acid more acidic than the parent compound. This enhanced acidity facilitates deprotonation at physiological pH, resulting in the formation of the carboxylate anion.
The indole nitrogen demonstrates weak basicity with an estimated pKa around 16-17 for the conjugate acid [6]. Under normal aqueous conditions, this site remains unprotonated. However, the nitro group's electron-withdrawing influence further reduces the basicity of the indole nitrogen through resonance and inductive effects, making protonation even less favorable than in unsubstituted indole derivatives.
Tautomeric equilibria in 6-Nitroindole-3-acetic acid may involve the nitro group, which can exist in equilibrium with aci-nitro forms under specific conditions [14]. This tautomerism becomes more significant at elevated temperatures or in the presence of strong bases, where the aci-nitro form may be stabilized through intramolecular hydrogen bonding or ionic interactions.
The compound's behavior in strongly acidic solutions (pH < 2) results in protonation of the carboxylate group, shifting the equilibrium toward the neutral carboxylic acid form. Conversely, in highly basic conditions (pH > 12), deprotonation of the indole nitrogen may occur, though this requires extreme conditions due to the electron-withdrawing influence of the nitro substituent [23] [24].
Table 3: pH-Dependent Protonation States
| pH Range | Predominant Form | Carboxyl State | Indole N State | Net Charge |
|---|---|---|---|---|
| < 2 | Fully protonated | -COOH | Neutral | 0 |
| 2-6 | Partially ionized | -COO⁻ | Neutral | -1 |
| 6-12 | Fully ionized | -COO⁻ | Neutral | -1 |
| > 12 | Highly basic conditions | -COO⁻ | Potentially deprotonated | -2 |